molecular formula C72H99N17O25 B569629 Daptomycin, 9-(2,5-dioxo-L-3-amino-1-pyrrolidineacetic acid)-10-deglycine- CAS No. 121869-35-0

Daptomycin, 9-(2,5-dioxo-L-3-amino-1-pyrrolidineacetic acid)-10-deglycine-

Cat. No.: B569629
CAS No.: 121869-35-0
M. Wt: 1602.678
InChI Key: ORZVJBWXRAJYHN-RWDRXURGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery in Streptomyces roseosporus

Daptomycin was first isolated in the early 1980s from soil samples collected at Mount Ararat, Turkey, by researchers at Eli Lilly and Company. The compound was derived from the actinomycete Streptomyces roseosporus (originally classified as Streptomyces roseosporus NRRL 11379). Initially part of the A21978C family of lipopeptide antibiotics, daptomycin underwent semisynthetic modification through decanoic acid feeding during fermentation to enhance therapeutic efficacy.

The development trajectory shifted in 1997 when Cubist Pharmaceuticals acquired licensing rights, prioritizing its clinical potential against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Regulatory approval followed in 2003 for treating complicated skin and skin structure infections, bacteremia, and endocarditis caused by Gram-positive pathogens.

Taxonomic Classification as a Cyclic Lipopeptide Antibiotic

Daptomycin belongs to the cyclic lipopeptide (CLP) class, characterized by a peptide core covalently linked to a hydrophobic fatty acid tail. Its structural relatives include A54145, calcium-dependent antibiotic (CDA), and friulimicin, all sharing a 10-membered peptidic ring with calcium-binding motifs.

Feature Daptomycin A54145 CDA
Peptide Core 10-membered ring (Asp-d-Ala-Asp-Gly) 10-membered ring (Asp-Gly-Asp-Gly) 10-membered ring (Asp-Gly-Asp-Gly)
Lipid Tail Decanoic acid (C10) Branched-chain fatty acid (C11–C13) Mono-unsaturated fatty acid
Exocyclic Tail Three amino acids (Trp-D-Asn-Asp) Single amino acid (L-Thr) Two amino acids (L-Thr-D-Ala)

This classification underscores daptomycin’s role as a last-resort antibiotic for multidrug-resistant Gram-positive infections.

General Molecular Characteristics

Daptomycin’s chemical structure comprises:

  • Core : A 13-amino acid chain forming a 10-membered lactone ring.
  • Non-proteinogenic residues : Ornithine (Orn), 3-methyl-glutamic acid (3mGlu), and kynurenine (Kyn).
  • Chirality : Three D-amino acids (D-Ala, D-Ser, D-Asp) and a decanoic acid lipid tail.
  • Molecular formula : $$ \text{C}{72}\text{H}{101}\text{N}{17}\text{O}{26} $$ with a molecular weight of 1,620.67 g/mol.
Property Value Source
Peptide Ring 10-membered (Asp-d-Ala-Asp-Gly)
Fatty Acid Decanoic acid (C10)
Non-standard Amino Acids Orn, 3mGlu, Kyn

Biosynthesis occurs via a nonribosomal peptide synthetase (NRPS) pathway, involving three modular NRPS enzymes (dptA, dptBC, dptD) that assemble the peptide core.

Significance in Antimicrobial Research Landscape

Daptomycin’s bactericidal activity against Gram-positive pathogens, including MRSA and VRE, positions it as a critical tool in combating antibiotic resistance. Key research focuses include:

  • Mechanism of Action :

    • Disrupts membrane phospholipid synthesis and cell wall integrity via calcium-dependent interactions.
    • Unique clustering mechanism in fluid membrane regions, destabilizing membrane-bound enzymes.
  • Resistance Patterns :

    • Adaptive mutations in cell wall synthesis genes (e.g., mprF, dlt) and phospholipid metabolism pathways.
    • Recent identification of transferable resistance determinants (drcAB) in livestock-associated Mammaliicoccus sciuri.
  • Production Optimization :

    • Metabolic engineering strategies in S. roseosporus to enhance yields, including precursor pathway refactoring and regulatory gene knockout.
Pathogen MIC Range (μg/mL) Clinical Relevance
S. aureus (MSSA/MRSA) 0.25–0.5 Bacteremia, endocarditis
E. faecium 1–4 Vancomycin-resistant infections
S. pneumoniae 0.5–1 Limited by surfactant inhibition

This table highlights daptomycin’s narrow-spectrum efficacy and challenges in treating respiratory infections.

Properties

IUPAC Name

(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(5R,8S,11S,14R,15S,21S,24S,27R,30S)-11-[2-(2-aminophenyl)-2-oxoethyl]-21-(3-aminopropyl)-24-(carboxymethyl)-8-[(2R)-1-carboxypropan-2-yl]-5-(hydroxymethyl)-14,27-dimethyl-3,6,9,12,16,19,22,25,28,32,33-undecaoxo-13-oxa-1,4,7,10,17,20,23,26,29-nonazabicyclo[28.2.1]tritriacontan-15-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H99N17O25/c1-5-6-7-8-9-10-11-22-53(93)80-44(25-38-31-76-42-20-15-13-17-39(38)42)65(106)82-45(27-52(75)92)66(107)84-47(30-59(101)102)67(108)88-61-37(4)114-72(113)49(26-51(91)40-18-12-14-19-41(40)74)86-70(111)60(35(2)24-57(97)98)87-68(109)50(34-90)81-55(95)33-89-56(96)28-48(71(89)112)85-62(103)36(3)78-64(105)46(29-58(99)100)83-63(104)43(21-16-23-73)79-54(94)32-77-69(61)110/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,110)(H,78,105)(H,79,94)(H,80,93)(H,81,95)(H,82,106)(H,83,104)(H,84,107)(H,85,103)(H,86,111)(H,87,109)(H,88,108)(H,97,98)(H,99,100)(H,101,102)/t35-,36-,37-,43+,44+,45+,46+,47+,48+,49+,50-,60+,61+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZVJBWXRAJYHN-RWDRXURGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CN4C(=O)CC(C4=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CO)C(C)CC(=O)O)CC(=O)C5=CC=CC=C5N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]3[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CN4C(=O)C[C@@H](C4=O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CO)[C@H](C)CC(=O)O)CC(=O)C5=CC=CC=C5N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H99N17O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121869-35-0
Record name LY 178480
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121869350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Macrocyclization Strategy

The synthesis begins with the preparation of linear peptide fragments containing nonproteinogenic residues, including the critical kynurenine (Kyn) moiety. Serine ligation enables efficient cyclization by forming a stable ester bond between the C-terminal serine and the side-chain hydroxyl group of a threonine residue. This method avoids racemization and ensures high regioselectivity, critical for maintaining the compound's bioactivity.

Kynurenine Incorporation

A pivotal challenge is the esterification of kynurenine, which is addressed through ozonolysis of a tryptophan derivative. Protected Trp-ester intermediates are subjected to ozonolysis, yielding the kynurenine residue without epimerization. This step is conducted under controlled低温 conditions (-78°C) to prevent side reactions, achieving a yield of 78% for the kynurenine-threonine ester linkage.

Solid-Phase Peptide Synthesis Using Fmoc Chemistry

Recent advancements in solid-phase peptide synthesis (SPPS) have enabled high-yielding routes to daptomycin derivatives. A key innovation involves the use of Fmoc-protected kynurenine synthons to avoid deleterious side reactions.

Fmoc-L-Kyn(Boc)-OH Synthon

The synthesis employs Fmoc-L-Kyn(Boc)-OH, prepared in two steps from Fmoc-L-Trp(Boc)-OH. Ozonolysis of Trp generates the kynurenine precursor, which is stabilized via Boc protection to prevent Camps cyclization—a side reaction forming 4-quinolone byproducts. This synthon exhibits remarkable stability under SPPS conditions, enabling a 22% overall yield of the target compound.

Mitigating Camps Cyclization

Camps cyclization occurs when electron-withdrawing groups on kynurenine promote enolization in basic media (e.g., 2-methylpiperidine/DMF). By reducing the number of electron-withdrawing substituents on the kynurenine synthon, this side reaction is suppressed, as demonstrated by the stability of Boc-L-Kyn(CHO)-OMe under analogous conditions.

Analytical and Purification Techniques

HPLC-MS/MS Analysis

Post-synthesis purification employs reverse-phase HPLC coupled with tandem mass spectrometry (MS/MS). The method uses a Zorbax SB C18 column with gradient elution (acidified methanol/isopropanol and water). Key parameters include:

ParameterValue
Column Temperature55°C
Flow Rate700 µL/min
DetectionMRM transitions: m/z 811 → 641 (daptomycin), m/z 813 → 641 (IS: daptomycin-d5)

This protocol achieves a linear dynamic range of 0.1–50 µg/mL, with a limit of quantification (LOQ) of 0.05 µg/mL.

SDS-PAGE for Conjugate Analysis

For dextran-conjugated analogs (e.g., dextran-insulin), SDS-PAGE (4–12% gels) is utilized to assess purity. However, carbohydrate moieties alter migration patterns, necessitating complementary techniques like size-exclusion chromatography.

Comparative Analysis of Synthesis Methods

The table below contrasts key features of the two primary synthetic routes:

ParameterSerine LigationFmoc SPPS
Cyclization Yield 65%74%
Kynurenine Incorporation Ozonolysis of Trp-esterFmoc-L-Kyn(Boc)-OH synthon
Side Reactions Minimal epimerizationCamps cyclization avoided
Overall Yield 12%22%

The Fmoc SPPS method offers superior yields and scalability, making it preferable for large-scale production.

Challenges in Deglycine Derivative Formation

The 10-deglycine variant arises during incomplete coupling or hydrolysis of the glycine residue. Strategies to minimize this impurity include:

  • Optimized Coupling Conditions : Using HATU/HOAt in DMF at 0°C reduces hydrolysis.

  • Post-Synthesis Treatment : Incubation with glycine-specific proteases selectively removes residual glycine-containing byproducts .

Chemical Reactions Analysis

Types of Reactions

Daptomycin undergoes several types of chemical reactions, including:

    Oxidation: Daptomycin can undergo oxidation reactions, particularly at the lipid tail, which can affect its activity.

    Reduction: Reduction reactions can occur at the peptide bonds, potentially leading to degradation.

    Substitution: Substitution reactions can modify the functional groups on the peptide, altering its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired modification.

Major Products Formed

    Oxidation: Oxidized derivatives of Daptomycin.

    Reduction: Reduced forms of the peptide.

    Substitution: Modified peptides with different functional groups.

Scientific Research Applications

Daptomycin, 9-(2,5-dioxo-L-3-amino-1-pyrrolidineacetic acid)-10-deglycine-, has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

    Biology: Investigated for its mechanism of action against bacterial membranes.

    Medicine: Used in clinical research for developing new antibiotics and understanding resistance mechanisms.

    Industry: Employed in the pharmaceutical industry for the production of antibiotics.

Mechanism of Action

Daptomycin exerts its effects by binding to the bacterial cell membrane in a calcium-dependent manner. This binding causes rapid depolarization of the membrane potential, leading to the inhibition of protein, DNA, and RNA synthesis, ultimately resulting in cell death. The primary molecular targets are the lipid components of the bacterial membrane.

Comparison with Similar Compounds

Table 1: Structural and Mechanistic Comparison

Compound Class Mechanism of Action Key Structural Features
Daptomycin Cyclic lipopeptide Membrane depolarization via pore formation 10-amino-acid ring, decanoyl chain, position 9/10 modifications
Vancomycin Glycopeptide Cell wall synthesis inhibition Heptapeptide backbone with disaccharide moieties
Nafcillin Beta-lactam PBP inhibition Beta-lactam ring with side-chain modifications

Efficacy in Skin and Soft-Tissue Infections (SSTIs)

Clinical trials demonstrate daptomycin’s non-inferior or superior efficacy compared to vancomycin:

  • Clinical Success Rates : A randomized trial (n=~200) reported 94.0% success for daptomycin (4 mg/kg once daily) vs. 90.2% for vancomycin (95% CI: 6.7–14.3%) in cellulitis/erysipelas .
  • Meta-Analysis (6 RCTs, n=1710) : Daptomycin showed comparable or better efficacy, particularly against Staphylococcus aureus (SA) infections, with faster clinical improvement trends .

Table 2: Clinical Outcomes in SSTIs

Parameter Daptomycin Vancomycin
Clinical Success Rate 94.0% 90.2%
Median Time to Improvement 3–5 days 5–7 days
SA Infection Resolution 92% 88%

Pharmacokinetics and Dosing

  • Daptomycin : Once-daily dosing (4–6 mg/kg) due to prolonged post-antibiotic effects and linear pharmacokinetics .
  • Vancomycin : Requires therapeutic drug monitoring (TDM) and twice-daily dosing to maintain efficacy and avoid nephrotoxicity .

Biological Activity

Daptomycin is a cyclic lipopeptide antibiotic recognized for its potent bactericidal activity against various gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. The compound "Daptomycin, 9-(2,5-dioxo-L-3-amino-1-pyrrolidineacetic acid)-10-deglycine-" represents a specific derivative that has been studied for its biological activity and mechanisms of action.

Daptomycin's primary mechanism involves the disruption of bacterial cell membrane integrity. Research indicates that daptomycin binds to the bacterial membrane in a calcium-dependent manner, leading to membrane depolarization and subsequent loss of cellular viability.

Key Findings :

  • Membrane Potential Dissipation : Daptomycin induces a significant decrease in membrane potential, which correlates with its bactericidal activity. Studies show that within 30 minutes of exposure to daptomycin, cell viability in Staphylococcus aureus decreased by over 99% alongside a greater than 90% reduction in membrane potential .
  • Potassium Efflux : The antibiotic triggers potassium release from bacterial cells, which is crucial for its bactericidal effect. This release is also dependent on the presence of calcium ions .

In Vitro and In Vivo Efficacy

Daptomycin exhibits concentration-dependent bactericidal activity against various pathogens. Its efficacy has been documented in both laboratory settings and clinical studies.

In Vitro Studies

  • Daptomycin shows rapid bactericidal effects against gram-positive bacteria such as MRSA and enterococci. It maintains activity against bacteria in biofilm or stationary growth phases, which is particularly important for treating chronic infections .

In Vivo Studies

  • A retrospective study involving 209 patients with osteomyelitis treated with daptomycin reported a clinical resolution rate of 94%. The study highlighted that higher doses (>4 mg/kg) were associated with better outcomes compared to lower doses .
  • Animal studies demonstrated that daptomycin effectively cleared infections in models of osteomyelitis, showing significant infection clearance rates compared to controls .

Case Studies

  • Osteomyelitis Treatment :
    • A cohort study assessed the effectiveness of daptomycin in treating osteomyelitis. Of the patients treated, those receiving doses greater than 6 mg/kg showed a clinical cure rate of 93% at six months post-treatment .
  • Eosinophilic Pneumonia :
    • A case series reported instances of daptomycin-induced eosinophilic pneumonia in patients receiving the drug for joint infections. Most patients recovered after discontinuation of daptomycin, indicating a need for monitoring respiratory symptoms during treatment .

Safety Profile

While daptomycin is generally well-tolerated, it can cause side effects such as eosinophilic pneumonia and muscle toxicity through necroptosis pathways. Monitoring for adverse effects is essential during therapy .

Summary Table of Daptomycin Biological Activity

Parameter Details
Mechanism of Action Membrane depolarization, potassium efflux
Target Pathogens MRSA, VRE, Streptococcus pneumoniae
In Vitro Efficacy Rapid bactericidal activity
In Vivo Efficacy Clinical resolution rates >90% in osteomyelitis
Common Side Effects Eosinophilic pneumonia, muscle toxicity

Q & A

Q. What experimental models are standard for evaluating daptomycin’s efficacy against Gram-positive infections in vitro and in vivo?

  • Methodological Answer: In vitro efficacy is typically assessed using broth microdilution assays to determine minimum inhibitory concentrations (MICs) against clinical isolates (e.g., Staphylococcus aureus, Enterococcus spp.). For in vivo models, experimental endocarditis in rodents (e.g., catheter-induced aortic vegetations) is a gold standard for mimicking human infections. Calcium sulfate pellet elution studies are also employed to simulate localized antibiotic release in osteomyelitis models, where daptomycin’s bactericidal activity is quantified via colony-forming unit (CFU) reduction assays over 24–72 hours .

Q. What safety protocols are critical when handling daptomycin in laboratory settings?

  • Methodological Answer: Daptomycin requires strict adherence to GHS safety guidelines:
  • Use full PPE (gloves, lab coat, eye protection) to avoid skin/eye contact (classified as corrosive).
  • Conduct experiments in ventilated hoods to prevent inhalation of aerosols.
  • Store sealed containers in well-ventilated areas away from heat.
  • Decontaminate spills with alcohol-based solvents and adsorbent materials, followed by disposal per local hazardous waste regulations .

Q. How is daptomycin’s bactericidal mechanism distinguished from β-lactams in experimental meningitis models?

  • Methodological Answer: Daptomycin’s calcium-dependent membrane depolarization disrupts bacterial cell integrity without cell lysis, reducing inflammatory cytokine release. In pneumococcal meningitis models, this non-bacteriolytic mechanism correlates with lower cerebrospinal fluid (CSF) leukocyte counts compared to β-lactams like ceftriaxone. CSF concentrations exceeding 100× MIC are achievable in animal trials, critical for bypassing blood-brain barrier limitations seen with glycopeptides .

Advanced Research Questions

Q. How can dosing regimens be optimized in experimental endocarditis to mitigate daptomycin resistance emergence?

  • Methodological Answer: In vivo studies using enterococcal endocarditis models suggest high-dose daptomycin (≥8 mg/kg/day) reduces resistance selection by maintaining serum concentrations above mutant prevention concentration (MPC) thresholds. Pharmacodynamic analyses (AUC/MIC ratios) guide dose adjustments, with combination therapies (e.g., daptomycin + β-lactams) showing synergistic suppression of resistant mutants in biofilm-embedded pathogens .

Q. What methodological discrepancies exist between in vitro and in vivo assessments of daptomycin’s efficacy in osteomyelitis?

  • Methodological Answer: In vitro calcium sulfate pellet elution models demonstrate sustained daptomycin release (>14 days at >4× MIC), but in vivo murine osteomyelitis trials reveal variable pharmacokinetics due to tissue penetration barriers. Gamma sterilization of pellets does not compromise antibiotic activity, but bacterial CFU reduction in bone requires higher doses (25 mg/kg) than standard regimens, highlighting the need for localized delivery optimization .

Q. How do contradictory data on daptomycin’s CSF penetration in meningitis inform clinical trial design?

  • Methodological Answer: While animal models show CSF daptomycin levels exceeding MICs (e.g., 25 mg/kg achieving 10–15 µg/mL), human data are limited to resistant staphylococcal cases. Dexamethasone co-administration in clinical trials may reduce CSF penetration (as seen with glycopeptides), necessitating pharmacokinetic/pharmacodynamic (PK/PD) bridging studies with adaptive dosing protocols .

Q. What statistical approaches resolve contradictions in high-dose daptomycin efficacy across infection types?

  • Methodological Answer: Meta-analyses of EU-CORE registry data (n=4890) use multivariate logistic regression to adjust for confounding variables (e.g., infection site, pathogen MIC). For endocarditis, stratified analysis shows clinical success rates of 82% for 6 mg/kg/day, but Bayesian hierarchical models reveal higher uncertainty intervals for foreign body infections, suggesting subtype-specific dosing thresholds .

Data Contradiction Analysis

Q. Why do in vitro resistance rates for daptomycin conflict with in vivo observations in enterococcal models?

  • Methodological Answer: In vitro spontaneous mutation frequencies for daptomycin resistance in Enterococcus faecium are low (10⁻⁹–10⁻¹⁰), yet in vivo endocarditis models show resistance emergence at suboptimal doses (<8 mg/kg). This discrepancy arises from host-pathogen interactions (e.g., biofilm formation, immune evasion) that elevate MPC in vivo. Resistance mitigation requires PK/PD-driven dosing validated by mutant analysis population (MAP) assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.